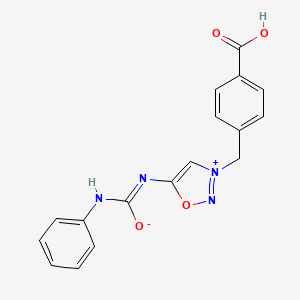![molecular formula C22H17N3O6S B4291927 3-benzylidene-1-[(4-methylphenyl)sulfonyl]-4,6-dinitroindoline](/img/structure/B4291927.png)
3-benzylidene-1-[(4-methylphenyl)sulfonyl]-4,6-dinitroindoline
Overview
Description
3-benzylidene-1-[(4-methylphenyl)sulfonyl]-4,6-dinitroindoline, also known as BMDI, is a synthetic compound that has gained attention due to its potential applications in scientific research. BMDI has been found to have unique properties that make it an ideal candidate for various laboratory experiments. In
Mechanism of Action
The mechanism of action of 3-benzylidene-1-[(4-methylphenyl)sulfonyl]-4,6-dinitroindoline is not fully understood, but it is believed to involve the binding of the compound to proteins and enzymes. 3-benzylidene-1-[(4-methylphenyl)sulfonyl]-4,6-dinitroindoline has been shown to bind to the active site of enzymes, inhibiting their activity. In the case of protein-protein interactions, 3-benzylidene-1-[(4-methylphenyl)sulfonyl]-4,6-dinitroindoline is thought to disrupt the binding of proteins by binding to one of the proteins involved in the interaction.
Biochemical and Physiological Effects:
3-benzylidene-1-[(4-methylphenyl)sulfonyl]-4,6-dinitroindoline has been found to have several biochemical and physiological effects. The compound has been shown to inhibit the activity of certain enzymes, which can have a variety of effects on cellular processes. 3-benzylidene-1-[(4-methylphenyl)sulfonyl]-4,6-dinitroindoline has also been found to have anti-cancer properties, which may be due to its ability to disrupt protein-protein interactions involved in cancer cell growth and proliferation.
Advantages and Limitations for Lab Experiments
One of the major advantages of 3-benzylidene-1-[(4-methylphenyl)sulfonyl]-4,6-dinitroindoline is its ability to disrupt protein-protein interactions and inhibit enzyme activity. This makes it a useful tool for studying protein function and enzyme activity. However, one limitation of 3-benzylidene-1-[(4-methylphenyl)sulfonyl]-4,6-dinitroindoline is its potential toxicity. The compound has been found to be toxic to certain cell lines, which may limit its use in some experiments.
Future Directions
There are several potential future directions for research involving 3-benzylidene-1-[(4-methylphenyl)sulfonyl]-4,6-dinitroindoline. One area of interest is the development of 3-benzylidene-1-[(4-methylphenyl)sulfonyl]-4,6-dinitroindoline-based drugs for cancer treatment. Additionally, further research is needed to fully understand the mechanism of action of 3-benzylidene-1-[(4-methylphenyl)sulfonyl]-4,6-dinitroindoline and its potential applications in the study of protein-protein interactions and enzyme activity.
Scientific Research Applications
3-benzylidene-1-[(4-methylphenyl)sulfonyl]-4,6-dinitroindoline has been found to have several potential applications in scientific research. One of the most significant uses of 3-benzylidene-1-[(4-methylphenyl)sulfonyl]-4,6-dinitroindoline is in the study of protein-protein interactions. 3-benzylidene-1-[(4-methylphenyl)sulfonyl]-4,6-dinitroindoline has been shown to bind to proteins and disrupt their interactions, making it a useful tool for studying protein function. 3-benzylidene-1-[(4-methylphenyl)sulfonyl]-4,6-dinitroindoline has also been used in the study of enzyme activity, as it can inhibit the activity of certain enzymes. Additionally, 3-benzylidene-1-[(4-methylphenyl)sulfonyl]-4,6-dinitroindoline has been found to have anti-cancer properties, making it a potential candidate for cancer treatment research.
properties
IUPAC Name |
(3Z)-3-benzylidene-1-(4-methylphenyl)sulfonyl-4,6-dinitro-2H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O6S/c1-15-7-9-19(10-8-15)32(30,31)23-14-17(11-16-5-3-2-4-6-16)22-20(23)12-18(24(26)27)13-21(22)25(28)29/h2-13H,14H2,1H3/b17-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMXOOXKWYGZUDI-GZTJUZNOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC(=CC3=CC=CC=C3)C4=C2C=C(C=C4[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C/C(=C\C3=CC=CC=C3)/C4=C2C=C(C=C4[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl N-(3-chlorobenzoyl)-2-({4-[chloro(difluoro)methoxy]phenyl}amino)-3,3,3-trifluoroalaninate](/img/structure/B4291851.png)
![methyl 2-({4-[chloro(difluoro)methoxy]phenyl}amino)-3,3,3-trifluoro-N-propionylalaninate](/img/structure/B4291866.png)
![6-amino-4-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]-3-(4-methoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4291877.png)
![6-amino-3-tert-butyl-4-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4291885.png)
![6'-amino-4-bromo-3'-(4-butoxyphenyl)-5-methyl-2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile](/img/structure/B4291891.png)


![[6'-amino-5'-cyano-3'-(4-ethoxyphenyl)-2-oxo-1'H-spiro[indole-3,4'-pyrano[2,3-c]pyrazol]-1(2H)-yl]acetic acid](/img/structure/B4291906.png)
![methyl (6'-amino-5'-cyano-3'-methyl-2-oxo-1'-phenyl-1'H-spiro[indole-3,4'-pyrano[2,3-c]pyrazol]-1(2H)-yl)acetate](/img/structure/B4291909.png)
![5-(4-bromophenyl)-3-(2,4-dihydroxyphenyl)-1-methyl-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid](/img/structure/B4291923.png)


![N-[4-(benzyloxy)phenyl]-4-(trifluoromethyl)benzamide](/img/structure/B4291936.png)
![4-{4-[(3,5-di-tert-butyl-4-hydroxyphenyl)thio]phthalazin-1-yl}benzamide](/img/structure/B4291945.png)